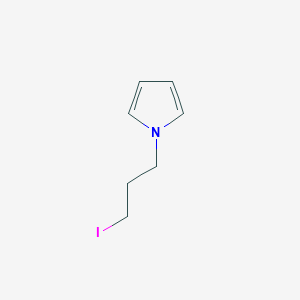![molecular formula C9H11BrN2O B13870355 N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide is a synthetic chemical compound known for its ability to bind to specific receptors in the body. This compound is widely used in scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used to study the mechanisms of various biological processes by binding to specific receptors in the body.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide binds to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved. The mechanism of action involves the modulation of various signaling pathways within the cell, resulting in changes in gene expression, cellular metabolism, and cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds have similar structures but may differ in their biological activity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different chemical and biological properties.
The uniqueness of this compound lies in its specific binding affinity to certain receptors and its versatile applications in scientific research.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
N-[2-(2-bromopyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-7(13)11-6-4-8-3-2-5-12-9(8)10/h2-3,5H,4,6H2,1H3,(H,11,13) |
InChI-Schlüssel |
PJFRGXCZKFYHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C(N=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


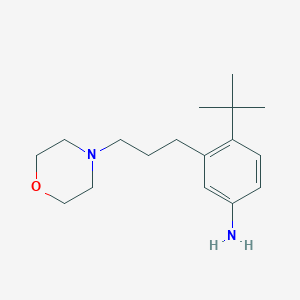
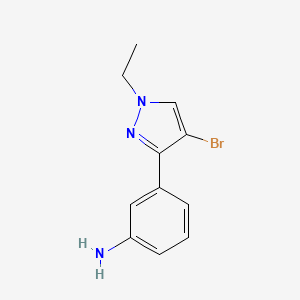
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
![N-[[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methyl]-N-ethylethanamine](/img/structure/B13870288.png)

![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)

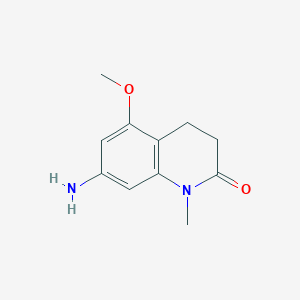


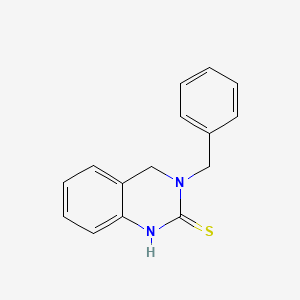

![t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
